N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide
CAS No.:
Cat. No.: VC14977790
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O2 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23) |
| Standard InChI Key | QCGXCMSGSPHWCC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3 |
Introduction
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of substituted indoles. This molecule is characterized by the presence of an indole ring substituted with a methoxy group at the 4-position, an ethyl linkage to an amide group, and a phenyl group attached to the amide moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a bioactive agent.
Synthesis
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves:
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Starting Materials:
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4-Methoxyindole
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Ethylene diamine or similar linker
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3-Phenylpropanoic acid or its derivatives
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Reaction Steps:
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Protection of reactive groups on the indole ring if necessary.
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Coupling of the indole derivative with an ethylene diamine precursor using activating agents like carbodiimides.
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Amidation with 3-phenylpropanoic acid under controlled conditions.
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This reaction sequence ensures high yields and purity of the final product.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H & 13C) | Structural confirmation and purity assessment |
| Mass Spectrometry (MS) | Molecular weight determination |
| Infrared Spectroscopy (IR) | Functional group identification |
| High Performance Liquid Chromatography (HPLC) | Purity analysis and quantification |
These methods ensure precise identification and quality control during synthesis.
Limitations and Future Research
While promising, further research is needed to explore:
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Toxicology Studies: Determining safety profiles for therapeutic use.
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Biological Testing: Evaluating activity against specific diseases or enzymes.
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Derivatization: Modifying functional groups to enhance efficacy or reduce side effects.
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